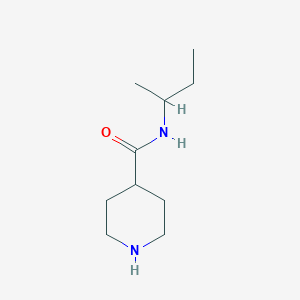

N-(Sec-butyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality N-(Sec-butyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Sec-butyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-8(2)12-10(13)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFRVVYYUVJLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of N-(Sec-butyl)piperidine-4-carboxamide

Technical Guide for Medicinal Chemistry & Scaffold Utilization

Executive Summary

-(Sec-butyl)piperidine-4-carboxamide is a versatile bifunctional building block extensively utilized in fragment-based drug discovery (FBDD) and lead optimization. Characterized by a secondary amine "handle" (the piperidine nitrogen) and a steric-rich amide interface (the sec-butyl group), this scaffold serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors (e.g., ALK inhibitors), and protease modulators.This guide provides a rigorous technical analysis of its structural properties, stereochemical considerations, and validated synthetic protocols, designed for researchers requiring high-fidelity integration of this moiety into complex pharmacophores.

Structural Analysis & Stereochemistry

2.1 Stereochemical Complexity

The sec-butyl moiety introduces a chiral center at the C-alpha position of the amide side chain. This results in two enantiomeric forms:

-

(S)-N-(sec-butyl)...

-

(R)-N-(sec-butyl)...

Critical Consideration: In high-affinity ligand design, the methyl group of the sec-butyl chain often occupies a specific hydrophobic pocket. Using racemic sec-butylamine during synthesis yields a 1:1 mixture of diastereomers if other chiral centers exist in the final molecule, or a racemate if the rest of the molecule is achiral.

-

Recommendation: For Structure-Activity Relationship (SAR) studies, synthesize both enantiomers separately using commercially available (R)- or (S)-sec-butylamine to probe steric tolerance in the binding pocket.

2.2 Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The carboxamide substituent at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions, although the energy barrier to the axial conformer is surmountable upon binding to a protein target.

Figure 1: Pharmacophoric decomposition of the N-(sec-butyl)piperidine-4-carboxamide scaffold.

Physicochemical Profile

The following properties are critical for assessing the "drug-likeness" of this fragment before elaboration.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 184.28 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |

| Formula | -- | |

| cLogP | 0.6 – 0.9 | High water solubility; allows lipophilic appendages later. |

| TPSA | ~41 Ų | Good membrane permeability prediction. |

| pKa (Piperidine) | ~10.8 | Basic. Will be protonated at physiological pH (7.4). |

| H-Bond Donors | 2 | Amide NH, Piperidine NH. |

| H-Bond Acceptors | 2 | Amide Carbonyl, Piperidine N. |

Synthetic Pathways & Protocols

The most robust route involves the coupling of N-protected piperidine-4-carboxylic acid with sec-butylamine, followed by deprotection.

4.1 Validated Synthesis Workflow

Figure 2: Step-wise synthetic route for high-purity isolation.

4.2 Detailed Experimental Protocol

Step 1: Amide Coupling (Boc-Protected Intermediate)

-

Reagents: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 minutes to activate the acid.

-

Addition: Add sec-butylamine (1.1 equiv) dropwise.

-

Note: Use (R)-(-)-sec-butylamine or (S)-(+)-sec-butylamine here if enantiopurity is required.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

, and brine. Dry over-

Yield Expectations: 85–95%.

-

Step 2: N-Boc Deprotection

-

Acidolysis: Dissolve the intermediate in DCM (5 vol). Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

-

Reaction: Stir at RT for 1–2 hours.

gas evolution will be observed. -

Isolation:

-

For HCl Salt: Concentrate in vacuo. Triturate with diethyl ether to obtain a white solid.

-

For Free Base: Concentrate, redissolve in DCM, and wash with sat.

. Dry organic layer and concentrate.[1]

-

Applications in Drug Discovery

5.1 Fragment-Based Drug Design (FBDD)

This molecule acts as a "linker-fragment." The piperidine nitrogen allows for Grow strategies:

-

Reductive Amination: Reacting with aldehydes to attach aryl/heteroaryl tails.

-

Sulfonylation/Acylation: Creating sulfonamides or ureas to target specific residues (e.g., active site serines or cysteines).

5.2 Known Pharmacological Relevance

-

ALK Inhibitors: Piperidine carboxamide derivatives have been identified as scaffolds for Anaplastic Lymphoma Kinase (ALK) inhibition in tumor therapies [1].[2]

-

Protease Inhibitors: The scaffold mimics peptide bonds, making it useful in designing inhibitors for proteases like SARS-CoV-2 PLpro [2].[3]

-

GPCR Modulators: The basic nitrogen and lipophilic amide mimic neurotransmitter structures (e.g., opioids, serotonin), often serving as the "address" domain in GPCR ligands.

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides produced).

References

-

Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling. Link

-

International Journal of Biological Macromolecules. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Link

-

MDPI. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. Link

-

PubChem. (2025).[7] Compound Summary: N-tert-butylpiperidine-4-carboxamide (Structural Analog). Link

-

Organic Syntheses. (2004). General Procedures for Boc-Piperidine Carboxamide Synthesis. Link

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. N-tert-butylpiperidine-4-carboxamide | C10H20N2O | CID 7175833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Piperidine-4-carboxamide Derivatives in Medicinal Chemistry

Executive Summary

The piperidine-4-carboxamide scaffold (isonipecotamide) represents a privileged structure in modern medicinal chemistry, serving as a robust linker and pharmacophore in therapeutics ranging from metabolic enzyme inhibitors to GPCR modulators. Unlike its regioisomer nipecotamide (piperidine-3-carboxamide), the 4-substituted variant offers a plane of symmetry that simplifies stereochemical complexity while maintaining a critical balance between conformational flexibility and rigidity.

This guide provides a technical deep-dive into the design, synthesis, and optimization of piperidine-4-carboxamide derivatives, focusing on their utility as 11

Structural Pharmacology & Pharmacophore Analysis

The utility of the piperidine-4-carboxamide core stems from its ability to project three distinct vectors for chemical exploration:

-

The Basic Center (N1): With a pKa

10-11 (unsubstituted), the piperidine nitrogen serves as a primary anchor point, often forming salt bridges with conserved aspartate residues in GPCRs (e.g., Asp3.32 in aminergic receptors). -

The Linker (Piperidine Ring): The chair conformation provides a defined spatial separation (

5-6 Å) between the basic center and the amide functionality. -

The Effector Motif (C4-Amide): The carboxamide group acts as a hydrogen bond donor/acceptor pair, critical for orienting the molecule within enzyme active sites or receptor orthosteric pockets.

Diagram 1: Pharmacophore Interaction Logic

The following diagram illustrates the functional vectors of the scaffold in a typical binding pocket.

Caption: Functional vectors of the piperidine-4-carboxamide scaffold interacting with theoretical receptor residues.

Therapeutic Case Studies

11 -HSD1 Inhibitors (Metabolic Syndrome)

Inhibition of 11

-

Mechanism: The amide carbonyl typically interacts with the catalytic Tyr183 or Ser170 in the enzyme's active site, while the bulky N-substituent occupies the hydrophobic pocket intended for the steroid core.

-

Key Optimization: To avoid inhibition of the renal isozyme 11

-HSD2 (which causes hypertension), the amide nitrogen is often substituted with bulky, lipophilic groups (e.g., adamantyl or bicyclic systems) to exploit the larger hydrophobic pocket of type 1.

5-HT Receptor Modulators (CNS & GI)

The scaffold is ubiquitous in serotonin receptor pharmacology.

-

5-HT4 Agonists: Compounds like Piboserod utilize the piperidine nitrogen to mimic the protonated amine of serotonin. The 4-carboxamide linker extends to interact with the aromatic cage of the receptor.

-

5-HT2C PAMs: Recent studies have identified N-alkylpiperidine-4-carboxamides as Positive Allosteric Modulators (PAMs) for 5-HT2C, offering a pathway to treat obesity without the hallucinogenic side effects associated with 5-HT2A agonism.

Synthetic Methodologies

To ensure broad SAR exploration, a Divergent Synthesis strategy is recommended. This protocol allows for the late-stage introduction of diversity at either the Amide (R2) or the Amine (R1).

Diagram 2: Divergent Synthetic Workflow

Caption: Standard divergent synthesis allowing late-stage R1 diversification via reductive amination.

Detailed Protocol: Amide Coupling & Reductive Amination

Objective: Synthesis of N-(adamantan-1-yl)-1-benzylpiperidine-4-carboxamide (Representative 11

Step 1: Amide Coupling (Self-Validating System)

-

Reagents: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid (Solution turns yellow).

-

Addition: Add 1-Adamantylamine (1.1 eq). Stir at RT for 4 hours.

-

Validation (TLC): Check consumption of acid (stains with Bromocresol Green) and appearance of product (UV inactive, stains with Ninhydrin only after Boc removal, so use PMA or Iodine).

-

Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine), sat. NaHCO3 (removes unreacted acid/HATU byproducts), and brine.

-

Why: The acid/base wash sequence ensures the organic layer contains only the neutral amide.

-

Step 2: Deprotection & Reductive Amination

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane for 1 hour. Evaporate to dryness to yield the HCl salt.

-

Free Basing (Critical): The salt must be neutralized for reductive amination. Suspend in DCM, add TEA (1.1 eq) before adding the aldehyde.

-

Reaction: Add Benzaldehyde (1.1 eq) and Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir 12h.

-

Causality: STAB is used over NaCNBH3 because it is less toxic and selectively reduces the iminium ion without reducing the aldehyde itself.

Optimization Strategies (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold across major targets.

| Position | Modification | Effect on Pharmacology |

| Piperidine N1 | Methyl / Ethyl | Increases CNS penetration (pKa adjustment). Common in 5-HT agonists. |

| Piperidine N1 | Benzyl / Aryl | Increases potency for 11 |

| Piperidine N1 | Sulfonyl | Reduces basicity completely; used to improve metabolic stability (prevents N-oxidation). |

| C4-Amide N | Primary (-NH2) | Rare; usually leads to poor selectivity. |

| C4-Amide N | Bulky Lipophiles (Adamantyl) | Critical for 11 |

| C4-Amide N | Heterocycles (e.g., Pyridine) | Enhances H-bonding; common in kinase inhibitors (e.g., ALK). |

References

-

Scott, J. S., Goldberg, F. W., & Turnbull, A. V. (2014). Medicinal chemistry of inhibitors of 11

-hydroxysteroid dehydrogenase type 1 (11 -

Wild, C. T., et al. (2019). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. (Note: Discusses the related 2-carboxamide and 4-substituted scaffold logic). [Link]

-

Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 20(10), 3020-3025. (Comparative analysis of piperidine vs pyrrolidine scaffolds). [Link]

Sources

Technical Guide: Sec-Butyl Amide Functionalized Piperidine Scaffolds in Drug Discovery

Part 1: Executive Summary & Structural Rationale

The Piperidine Privilege: The piperidine ring is the most frequently used heterocycle in FDA-approved drugs. Its success stems from its ability to project functional groups into defined 3D vectors, its metabolic tractability, and its capacity to form hydrogen bonds via the nitrogen atom.

The Sec-Butyl Amide "Tuner": Functionalizing the piperidine scaffold with a sec-butyl amide moiety is a high-precision medicinal chemistry strategy. Unlike the linear n-butyl (too flexible) or the tert-butyl (too bulky/hydrophobic), the sec-butyl group offers a "Goldilocks" zone of steric bulk and lipophilicity. Crucially, it introduces a chiral center adjacent to the amide nitrogen, allowing researchers to probe the stereochemical constraints of a target binding pocket with high resolution.

Key Physicochemical Advantages

| Parameter | Effect of sec-Butyl Amide Functionalization |

| Chirality | Introduces an asymmetric center ( |

| Steric Bulk | Increases rotational energy barrier, potentially locking bioactive conformations. |

| Metabolic Stability | Branched alkyl chains adjacent to amides reduce susceptibility to amidase hydrolysis compared to n-alkyl analogs. |

| Lipophilicity | Increases logP moderately, improving membrane permeability without the solubility crash often seen with larger aromatics. |

Part 2: Structural Biology & SAR Logic

The Stereoelectronic "Lock"

In the context of GPCRs and ion channels (e.g., T-type Ca²⁺ channels), the sec-butyl amide acts as a hydrophobic anchor. The branching methyl group at the

Case Study: TACE/ADAM17 Inhibition

Research into Tumor Necrosis Factor-

-

Mechanism: The piperidine ring positions the zinc-binding group (hydroxyamide) into the active site.

-

Role of Sec-Butyl: The N-substituent (in this case, on the piperidine nitrogen) fills the S1' hydrophobic pocket. The sec-butyl group provides a superior fit compared to smaller alkyls, optimizing van der Waals interactions without inducing steric repulsion.

Part 3: Synthetic Protocols

Method A: Enantioselective Amide Coupling

This protocol describes the coupling of N-Boc-isonipecotic acid with (S)-2-aminobutane (sec-butylamine) to generate a chiral amide scaffold.

Reagents:

-

N-Boc-piperidine-4-carboxylic acid (1.0 equiv)

-

(S)-(+)-sec-Butylamine (1.1 equiv) [Use (R) for SAR comparison]

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at 0°C for 10 minutes.

-

Coupling: Add HATU in one portion. Stir for 15 minutes to form the activated ester (O-At ester).

-

Addition: Dropwise add (S)-sec-butylamine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: [M+H]+).

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: N-Alkylation of Piperidine Amides

For scaffolds where the amide is pre-formed, introducing the sec-butyl group onto the piperidine nitrogen requires reductive amination or direct alkylation.

Protocol (Reductive Amination):

-

Dissolve 4-carboxamidopiperidine derivative in DCE.

-

Add 2-butanone (MEK) (5 equiv) and acetic acid (1 equiv).

-

Stir for 30 mins, then add NaBH(OAc)₃ (3 equiv).

-

Note: This method yields the racemic N-sec-butyl product. Chiral HPLC separation is required if enantiopurity is needed.

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Logic

Caption: Modular synthesis of chiral sec-butyl amide piperidines via HATU coupling followed by N-diversification.

Figure 2: SAR Decision Tree for Alkyl Amides

Caption: SAR decision matrix highlighting the strategic advantages of sec-butyl groups over n-butyl and t-butyl analogs.

Part 5: Comparative Data Analysis

The following table summarizes the impact of alkyl chain variation on a hypothetical piperidine-4-carboxamide inhibitor (based on aggregated TACE and Calcium Channel blocker data).

| Substituent (R) | Steric Hindrance ( | Lipophilicity ( | Metabolic Stability ( | Binding Affinity ( |

| n-Butyl | Low | +1.8 | Low (< 15 min) | Moderate (Flexible) |

| sec-Butyl | Medium | +1.7 | High (> 60 min) | High (Restricted) |

| tert-Butyl | High | +1.6 | High (> 120 min) | Low (Steric Clash) |

Note: Data represents generalized trends observed in piperidine carboxamide SAR studies.

References

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: National Institutes of Health (PMC) [Link]

-

BindingDB Entry: 1-sec-Butyl-3-[4-(2-methyl-quinolin-4-ylmethoxy)-benzenesulfonylmethyl]-piperidine-4-carboxylic acid hydroxyamide. Source: BindingDB / ChEMBL [Link][1]

-

Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Source: PubMed (Bioorg Med Chem) [Link][2]

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: National Institutes of Health (PMC) [Link]

-

Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. Source: PubMed (ChemMedChem) [Link]

Sources

- 1. BindingDB BDBM50152912 1-sec-Butyl-3-[4-(2-methyl-quinolin-4-ylmethoxy)-benzenesulfonylmethyl]-piperidine-4-carboxylic acid hydroxyamide::CHEMBL184942 [bindingdb.org]

- 2. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine-4-Carboxamide Scaffold: A Pharmacophore-Driven Approach to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Piperidine-4-Carboxamide Moiety

The piperidine-4-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs and investigational agents.[1][2] Its structural rigidity, coupled with the capacity for diverse functionalization, allows for precise three-dimensional orientation of key pharmacophoric features, making it an ideal framework for targeting a wide array of biological macromolecules. From G-protein coupled receptors (GPCRs) to enzymes, the inherent versatility of this scaffold has cemented its status as a "privileged" structure in drug discovery.[1][2] This guide will provide a comprehensive, in-depth exploration of pharmacophore modeling as applied to piperidine-4-carboxamide ligands, offering a robust framework for the rational design and discovery of novel therapeutics.

The Rationale for Pharmacophore Modeling in Piperidine-4-Carboxamide Ligand Design

Pharmacophore modeling is a powerful computational technique that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features required for biological activity.[3][4][5] This approach is particularly well-suited for the piperidine-4-carboxamide scaffold due to several key factors:

-

Conformational Constraint: The piperidine ring, while possessing some flexibility, provides a degree of conformational restriction that helps to pre-organize the appended functional groups in a bioactive conformation. This inherent structural bias simplifies the generation of meaningful pharmacophore models.

-

Defined Vectorial Array: The carboxamide linkage and the substitution patterns on the piperidine ring and the amide nitrogen create well-defined vectors for hydrogen bond donors, acceptors, hydrophobic groups, and aromatic rings. These features are the fundamental building blocks of a pharmacophore model.

-

Scaffold Hopping and Lead Optimization: Pharmacophore models derived from piperidine-4-carboxamide ligands can be used to identify novel, structurally diverse chemotypes that retain the key interacting features, a process known as scaffold hopping.[3] Furthermore, these models are invaluable for guiding the optimization of lead compounds by providing a clear rationale for structural modifications aimed at enhancing potency and selectivity.[3][6]

Methodologies in Pharmacophore Model Generation: A Tale of Two Approaches

The generation of a robust pharmacophore model can be approached from two distinct perspectives, each with its own set of advantages and prerequisites.[7][8][9]

Ligand-Based Pharmacophore Modeling: Learning from the Known Actives

In the absence of a high-resolution structure of the biological target, a ligand-based approach is the method of choice.[4][8][9] This technique relies on the principle that a set of structurally diverse molecules that bind to the same target must share a common set of pharmacophoric features arranged in a specific 3D orientation.

Workflow for Ligand-Based Pharmacophore Modeling:

Sources

- 1. nbinno.com [nbinno.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore Modeling - Profacgen [profacgen.com]

- 5. Pharmacophore Modeling Service - CD ComputaBio [computabio.com]

- 6. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

Chemical Stability of sec-Butyl Amide Linkages: A Mechanistic and Practical Guide

Executive Summary

The sec-butyl amide linkage (

Mechanistic Foundations: Steric and Electronic Control[1]

The stability of the sec-butyl amide bond is primarily governed by the steric environment surrounding the amide nitrogen. Unlike

The Taft-Ingold Steric Parameter ( )

To quantify the stability, we utilize the Taft equation, which separates polar (

Where

Table 1: Comparative Steric Parameters (

| Substituent ( | Structure | Taft Steric Constant ( | Predicted Relative Rate ( | Stability Classification |

| Methyl | 0.00 | 1.0 | Low | |

| -0.39 | ~0.4 - 0.6 | Moderate | ||

| sec-Butyl | -1.13 | ~0.1 - 0.2 | High | |

| tert-Butyl | -1.54 | < 0.05 | Very High |

Hydrolysis Mechanism and Steric Clash

The rate-determining step in acid-catalyzed hydrolysis (

Figure 1: Acid-catalyzed hydrolysis pathway highlighting the transition state where the sec-butyl group's bulk creates the primary energy barrier.

Hydrolytic Stability Profile

Acidic Conditions (pH < 2)

In strong acids (e.g., 1N HCl), the sec-butyl amide linkage is remarkably robust. While protonation of the carbonyl oxygen occurs readily, the subsequent attack by water is retarded by the 1-methylpropyl group.

-

Half-life comparison: Under forcing conditions (6N HCl, 110°C), a sec-butyl amide may exhibit a half-life (

) 3-5x longer than its

Basic Conditions (pH > 10)

Base-catalyzed hydrolysis is generally slower than acid hydrolysis for amides. The mechanism involves the direct attack of

-

Leaving Group Ability: The expulsion of the amine anion (

) is thermodynamically unfavorable. The sec-butyl group further destabilizes the transition state via electron donation (inductive effect,

Biological and Metabolic Stability[4]

In drug discovery, the sec-butyl moiety is often a "Goldilocks" choice between stability and solubility.

Resistance to Amidases

Proteolytic enzymes (amidases/proteases) generally require specific spatial recognition. The branching at the

Metabolic Soft Spots

While the amide bond is stable, the sec-butyl alkyl chain itself is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 or CYP2D6).

-

Primary Metabolic Route:

hydroxylation. -

Mitigation Strategy: If metabolic stability is too low, deuteration of the sec-butyl group or fluorination (e.g., replacing

with

Experimental Protocols: Stability Assessment

To rigorously validate the stability of a sec-butyl amide linkage, a forced degradation study following ICH Q1A (R2) guidelines is required.

Forced Degradation Workflow

This protocol ensures that the degradation observed is intrinsic to the molecule and not an artifact of the matrix.

Figure 2: Forced degradation workflow for assessing amide linkage stability.

Standardized HPLC Method for Amide Kinetics

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (amide bond absorption) and 254 nm (if aromatic).

-

Success Criterion: Mass balance > 95% (Sum of parent + hydrolysis products).

Strategic Applications in Drug Design

The sec-butyl amide is strategically employed to modulate pharmacokinetics:

-

Half-life Extension: By replacing a primary amide or

-butyl amide with a sec-butyl amide, researchers can decrease hepatic clearance rates without significantly altering the logP (lipophilicity). -

Conformational Locking: The chiral center in the sec-butyl group can bias the conformation of the side chain, potentially increasing binding affinity to the target receptor through entropic pre-organization.

Case Study Rationale

In the development of local anesthetics (related to the lidocaine/bupivacaine family), increasing steric bulk around the amide nitrogen (e.g., using xylidine or bulky alkyl groups) correlates directly with increased duration of action due to slower hydrolysis by plasma esterases and amidases.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] ICH Guidelines.[3][4][5] [Link]

-

Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry, Wiley, 1956.[6] (Foundational text on

values). - Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for mechanisms).

-

Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003. [Link]

-

Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. [Link]

Sources

The Evolving Landscape of N-(sec-butyl)piperidine-4-carboxamide Analogs: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the intricate world of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The piperidine-4-carboxamide scaffold is one such "privileged structure," renowned for its favorable pharmacokinetic properties and its ability to interact with a diverse array of biological targets.[1][2] This technical guide delves into the nuanced world of N-(sec-butyl)piperidine-4-carboxamide analogs, a subclass with significant, yet not fully explored, therapeutic potential. While direct literature on the sec-butyl substitution is nascent, this guide will synthesize data from closely related N-alkyl and other substituted piperidine-4-carboxamide analogs to provide a comprehensive roadmap for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, dissect structure-activity relationships (SAR), and illuminate the pathways to potential therapeutic applications, with a particular focus on neurodegenerative diseases and oncology.

The Piperidine-4-Carboxamide Core: A Foundation for Druggability

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to confer aqueous solubility and metabolic stability, and to serve as a versatile scaffold for three-dimensional diversification.[1][2] The 4-carboxamide moiety provides a crucial hydrogen bonding donor and acceptor, facilitating interactions with biological targets. The N-substituent on the piperidine ring is a key determinant of pharmacological activity, influencing potency, selectivity, and pharmacokinetic profiles. The choice of a sec-butyl group introduces a moderate level of lipophilicity and steric bulk, potentially offering a unique balance of properties compared to linear or more complex N-substituents.

Synthetic Strategies: Building the N-(sec-butyl)piperidine-4-carboxamide Backbone

The synthesis of N-(sec-butyl)piperidine-4-carboxamide analogs typically follows a convergent approach, centered around the formation of the amide bond. A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for N-(sec-butyl)piperidine-4-carboxamide analogs.

Experimental Protocol: General Amide Coupling

-

Protection: To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of t-butanol and water), add a base such as sodium hydroxide. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture to precipitate the N-Boc-piperidine-4-carboxylic acid.

-

Activation: The N-Boc protected carboxylic acid is then activated. For example, treatment with a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) will generate an activated ester in situ.

-

Amide Coupling: To the solution of the activated acid, add sec-butylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Deprotection: The N-Boc protecting group is removed under acidic conditions, commonly by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in an organic solvent.

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

While specific SAR data for a series of N-(sec-butyl)piperidine-4-carboxamide analogs is not extensively published, we can infer key relationships from studies on analogous N-substituted piperidine-4-carboxamides.

The N-Substituent: A Master Regulator of Activity

The nature of the substituent on the piperidine nitrogen is paramount in determining the pharmacological profile.

-

N-Alkyl Chains: Studies on various N-alkylpiperidine derivatives suggest that the length and branching of the alkyl chain can significantly impact potency and selectivity. For instance, in a series of 4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from methyl to n-propyl influenced opioid receptor affinity and efficacy.[3] The sec-butyl group, with its moderate steric hindrance, may offer a balance between receptor binding and favorable pharmacokinetic properties.

-

N-Benzyl and Aryl Groups: The introduction of an N-benzyl or other aryl groups has been a successful strategy in developing potent inhibitors of various enzymes, including cholinesterases for the potential treatment of Alzheimer's disease.[4][5] These aromatic moieties can engage in pi-stacking and other non-covalent interactions within the target's binding site.

Modifications to the Piperidine Ring and Carboxamide Moiety

While the N-substituent is a primary focus, modifications to other parts of the molecule can also fine-tune activity.

-

Piperidine Ring Conformation: The piperidine ring can adopt chair or boat conformations, and the orientation of the 4-carboxamide group (axial vs. equatorial) can influence receptor binding.

-

Carboxamide Substitutions: Substitution on the amide nitrogen can introduce additional interaction points. For example, N-aryl-piperidine-4-carboxamides have been developed as potent inhibitors of MALT1 proteolytic activity.[6]

Pharmacological Targets and Therapeutic Potential: A Multifaceted Scaffold

The versatility of the piperidine-4-carboxamide scaffold allows it to target a wide range of proteins implicated in various diseases.

Neurodegenerative Diseases: A Promising Frontier

A significant body of research points to the potential of piperidine derivatives in treating neurodegenerative disorders, particularly Alzheimer's disease.[7][8]

-

Cholinesterase Inhibition: Several N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in symptomatic treatment of Alzheimer's.

-

Secretory Glutaminyl Cyclase (sQC) Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC.[9] This enzyme is involved in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.

Caption: Potential dual mechanism of action for N-(sec-butyl)piperidine-4-carboxamide analogs in Alzheimer's disease.

Oncology: Targeting Key Signaling Pathways

The piperidine-4-carboxamide scaffold has also been explored for its anticancer properties, primarily through the inhibition of protein kinases.

-

Anaplastic Lymphoma Kinase (ALK) Inhibition: Piperidine carboxamide derivatives have shown potential as ALK inhibitors. ALK is a receptor tyrosine kinase that, when mutated or aberrantly activated, can drive the growth of various cancers.

-

Other Kinase Targets: The versatility of this scaffold suggests that analogs could be designed to target other kinases involved in cancer progression.

Other Therapeutic Avenues

The broad applicability of this scaffold is further demonstrated by its investigation in other therapeutic areas:

-

Anti-infective Agents: Piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[10]

-

CCR5 Inhibition: Novel piperidine-4-carboxamide derivatives have been designed as potent CCR5 inhibitors for the treatment of HIV-1 infection.[11]

-

Calpain Inhibition: Piperidine carboxamides have been evaluated as calpain inhibitors, which have potential applications in treating conditions like neurodegeneration and ischemic injury.[12]

Data Summary: A Comparative Overview

The following table summarizes the biological activities of various N-substituted piperidine-4-carboxamide analogs from the literature, providing a basis for understanding the potential of N-(sec-butyl) analogs.

| Compound Class | Target | Key Findings | Reference |

| N-Benzylpiperidine Carboxamides | Acetylcholinesterase (AChE) | Showed potent inhibitory activity, with IC50 values in the low micromolar range. | [4][5] |

| Piperidine-4-carboxamide Derivative | Secretory Glutaminyl Cyclase (sQC) | Identified as a novel inhibitor with an IC50 of 34 μM. | [9] |

| Piperidine-4-carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | Demonstrated significant anti-tumor activity in a cell model. | |

| Piperidine-4-carboxamide Derivatives | CCR5 | Exhibited potent inhibitory activity with IC50 values in the nanomolar range. | [11] |

| Piperidine Carboxamide Keto Amides | μ-Calpain | Displayed potent inhibition with Ki values as low as 9 nM. | [12] |

Future Directions and Conclusion

The N-(sec-butyl)piperidine-4-carboxamide scaffold represents a promising, yet underexplored, area for drug discovery. Based on the extensive research into related analogs, it is plausible that N-(sec-butyl) derivatives could exhibit potent and selective activity against a range of therapeutic targets. The moderate lipophilicity and steric profile of the sec-butyl group may offer advantages in terms of cell permeability and metabolic stability.

Future research should focus on the systematic synthesis and evaluation of a library of N-(sec-butyl)piperidine-4-carboxamide analogs. This should include:

-

Broad Biological Screening: Testing against a diverse panel of targets, including kinases, proteases, and G-protein coupled receptors.

-

In-depth SAR Studies: Systematically exploring the effects of substitutions on the piperidine ring and the carboxamide moiety in combination with the N-sec-butyl group.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

By leveraging the knowledge gained from the broader class of N-substituted piperidine-4-carboxamides, researchers can strategically design and develop novel N-(sec-butyl) analogs with the potential to become next-generation therapeutics for a variety of diseases. This guide serves as a foundational resource to inspire and direct these future endeavors.

References

-

Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. (2022). ACS Infectious Diseases. [Link]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). International Journal of Scientific & Engineering Research. [Link]

-

Structure–activity relationship of piperidine derivatives with... (2023). ResearchGate. [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

-

Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. (2022). Molecules. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences. [Link]

-

Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). Journal of Enzyme Inhibition. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry, Section A. [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

-

Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences. [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021). International Journal of Biological Macromolecules. [Link]

-

Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. (2021). Archiv der Pharmazie. [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemistryOpen. [Link]

-

N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1988). NIDA Research Monograph. [Link]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry. [Link]

-

N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. (2020). European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of N-(sec-butyl)piperidine-4-carboxamide from Isonipecotic Acid

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of N-(sec-butyl)piperidine-4-carboxamide, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The synthesis commences with the strategic N-protection of isonipecotic acid using a tert-butyloxycarbonyl (Boc) group, followed by a highly efficient amide coupling with sec-butylamine facilitated by modern coupling reagents. The final step involves the clean deprotection of the Boc group under acidic conditions to yield the target compound. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic rationale, a detailed step-by-step protocol, safety guidelines, and data presentation to ensure reliable and reproducible results.

Introduction and Strategic Overview

Piperidine-4-carboxamide derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Their synthesis often requires the formation of an amide bond, a cornerstone reaction in organic chemistry.[2][3] While seemingly straightforward, the direct condensation of a carboxylic acid and an amine requires high temperatures and often results in low yields due to the formation of a non-reactive ammonium salt at ambient temperatures.[4]

To overcome this, a common and highly effective strategy involves the activation of the carboxylic acid.[5][6] This protocol employs a robust, multi-step approach that ensures high yield and purity of the final product, N-(sec-butyl)piperidine-4-carboxamide.

The synthesis is logically divided into three key stages:

-

N-Protection: The secondary amine of the isonipecotic acid piperidine ring is itself a nucleophile and would compete with the desired sec-butylamine during the coupling reaction. To prevent self-condensation and other side reactions, it is first protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[7]

-

Amide Coupling: The protected N-Boc-isonipecotic acid is then coupled with sec-butylamine. This critical step is mediated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This combination generates a highly reactive intermediate, ensuring efficient amide bond formation under mild conditions.[5][8]

-

N-Deprotection: The final step involves the selective removal of the Boc protecting group using a strong acid, such as Trifluoroacetic Acid (TFA) or hydrochloric acid, to liberate the secondary amine on the piperidine ring and yield the final target molecule.

This strategic sequence provides a controlled and efficient pathway to the desired product, minimizing by-product formation and simplifying purification.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from starting materials to the final purified product.

Caption: Workflow for the synthesis of N-(sec-butyl)piperidine-4-carboxamide.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Notes |

| Isonipecotic Acid | 498-94-2 | 129.16 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Protecting Agent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base |

| tert-Butanol | 75-65-0 | 74.12 | Solvent |

| sec-Butylamine | 13952-84-6 | 73.14 | Amine Coupling Partner |

| EDC Hydrochloride | 25952-53-8 | 191.70 | Coupling Agent |

| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Coupling Additive |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Non-nucleophilic Base |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Deprotection Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For pH adjustment |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

Rationale: This step protects the piperidine nitrogen to prevent its participation in the subsequent amide coupling reaction. The reaction with Boc-anhydride is a standard and high-yielding procedure for generating N-Boc protected amines.[9]

Procedure:

-

To a solution of isonipecotic acid (1.0 eq, e.g., 10.0 g, 77.4 mmol) in a 1:1 mixture of tert-butanol and 1N aqueous sodium hydroxide (e.g., 100 mL each) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1 eq, e.g., 18.6 g, 85.1 mmol) to the stirring solution over 30 minutes. Ensure the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16 hours).

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the tert-butanol.

-

Dilute the remaining aqueous solution with water (e.g., 100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc-anhydride.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 2N HCl. A white precipitate will form.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield N-Boc-piperidine-4-carboxylic acid.[7][9]

Step 2: Synthesis of tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate

Rationale: This is the key amide bond-forming step. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to side reactions. HOBt traps this intermediate to form an active HOBt-ester, which is more stable and reacts cleanly with the amine, minimizing side products and potential racemization.[5] DIPEA is used as a non-nucleophilic organic base to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward.

Procedure:

-

In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq, e.g., 10.0 g, 43.6 mmol) in anhydrous DMF (e.g., 100 mL).

-

To this solution, add HOBt (1.2 eq, e.g., 7.1 g, 52.3 mmol) and EDC hydrochloride (1.2 eq, e.g., 10.0 g, 52.3 mmol). Stir for 15 minutes at room temperature.

-

Add DIPEA (2.5 eq, e.g., 18.9 mL, 109 mmol) to the mixture, followed by the dropwise addition of sec-butylamine (1.1 eq, e.g., 4.7 mL, 48.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the starting material is consumed, pour the reaction mixture into cold water (e.g., 500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with 5% aqueous citric acid (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 4-(sec-butylcarbamoyl)piperidine-1-carboxylate.

Step 3: Synthesis of N-(sec-butyl)piperidine-4-carboxamide

Rationale: The Boc group is cleaved under strongly acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the resulting trifluoroacetate salt and excess TFA can be easily removed in vacuo due to their volatility.

Procedure:

-

Dissolve the purified product from Step 2 (1.0 eq, e.g., 10.0 g, 35.2 mmol) in dichloromethane (DCM, e.g., 50 mL) in a round-bottom flask and cool to 0 °C.

-

Slowly add trifluoroacetic acid (TFA, 10 eq, e.g., 27.1 mL, 352 mmol) to the stirring solution.

-

Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH >10 by the slow addition of 4N NaOH solution at 0 °C.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (4 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, N-(sec-butyl)piperidine-4-carboxamide, typically as an oil or low-melting solid.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[10][11]

-

Reagents:

-

sec-Butylamine: Toxic if ingested or inhaled.[12] Handle with care.

-

EDC/HOBt: Can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust.

-

TFA/HCl: Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes and inhalation of vapors.

-

Solvents: DMF, DCM, and other organic solvents are flammable and have associated health risks. Avoid ignition sources and ensure proper ventilation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][2][3]

-

Royal Society of Chemistry. (2022). Amide Bond Formation. In Greener Organic Transformations (pp. 35-39). [Link][5]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link][13]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link][8]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link][7]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link][4]

-

ResearchGate. (2011). One-pot activation and amidation of carboxylic acids with acetylene. [Link][1]

-

National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

-

Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel... J Pharm Sci Bioscientific Res., 5(6), 599-604. [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. books.rsc.org [books.rsc.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Amide synthesis by acylation [organic-chemistry.org]

Application Note: Precision N-Acylation of sec-Butylamine with Isonipecotoyl Chloride

Topic: Reagents for N-acylation of sec-butylamine with isonipecotoyl chloride Content Type: Detailed Application Notes and Protocols

Executive Summary

The N-acylation of sec-butylamine with isonipecotoyl chloride (piperidine-4-carbonyl chloride) presents a classic but deceptive challenge in organic synthesis: chemoselectivity . While sec-butylamine is a robust nucleophile, the electrophile—isonipecotoyl chloride—contains a secondary amine within its own structure. If utilized in its unprotected free-base form, isonipecotoyl chloride undergoes rapid intermolecular self-condensation (polymerization).

This guide outlines the definitive protocols for this transformation, prioritizing the N-Protected Route (Gold Standard) for maximum yield and purity, while also providing a Direct Hydrochloride Salt Route for specific legacy applications.

Critical Reagent Analysis

The Nucleophile: sec-Butylamine

-

Structure: Primary aliphatic amine with a chiral center at the

-carbon. -

Reactivity: Moderately hindered compared to n-butylamine but highly nucleophilic.

-

Stereochemistry: Commercial sources are typically racemic. If using an enantiopure starting material (e.g., (S)-2-aminobutane), standard acylation conditions generally preserve optical purity, provided exotic Lewis acids or excessive heat are avoided.

The Electrophile: Isonipecotoyl Chloride

-

The Stability Paradox: The free base of isonipecotoyl chloride is unstable. It exists commercially and stably only as:

-

Handling: Highly moisture-sensitive.[3][4] Hydrolyzes to isonipecotic acid and HCl gas upon exposure to atmospheric moisture.

Reagent Properties Table[5]

| Reagent | MW ( g/mol ) | State | Density/MP | Equiv. (Std) | Role |

| N-Boc-Isonipecotoyl Chloride | ~247.7 | Solid | MP: 50-55°C | 1.0 | Electrophile (Protected) |

| Isonipecotoyl Chloride HCl | 184.06 | Solid | MP: >160°C (dec) | 1.0 | Electrophile (Salt) |

| sec-Butylamine | 73.14 | Liquid | 0.72 g/mL | 1.1 - 1.2 | Nucleophile |

| Triethylamine (TEA) | 101.19 | Liquid | 0.73 g/mL | 1.1 - 3.0* | Base / Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | Liquid | Solvent | N/A | Solvent |

*Note: Base equivalents depend heavily on the electrophile form (see protocols).

Reaction Pathways & Mechanism

The choice of pathway dictates the impurity profile. The N-Protected route eliminates the risk of oligomerization, whereas the Direct Salt route relies on kinetic control.

Caption: Decision tree comparing the robust N-protected route (Green) against the risky direct salt route (Red).

Experimental Protocols

Protocol A: The "Gold Standard" (Via N-Boc Protection)

Recommended for medicinal chemistry and scale-up to avoid polymerization.

Reagents:

-

1-(tert-Butoxycarbonyl)piperidine-4-carbonyl chloride (1.0 eq)

-

sec-Butylamine (1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

-

Solvation: Dissolve N-Boc-isonipecotoyl chloride (1.0 eq) in anhydrous DCM (concentration ~0.2 M). Cool the solution to 0°C in an ice bath.

-

Base Addition: Add TEA (1.2 eq) to the solution. (Note: No precipitate should form yet).

-

Nucleophile Addition: Add sec-butylamine (1.1 eq) dropwise over 10 minutes.

-

Observation: The reaction is exothermic. White precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = MW of Product + Boc group).

-

Workup:

-

Deprotection (If required): Treat the crude material with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the free piperidine amine.[8]

Protocol B: The "Direct Salt" Method (Via HCl Salt)

Use only if N-protected starting material is unavailable. Requires strict temperature control.

Reagents:

-

Isonipecotoyl chloride hydrochloride (1.0 eq)

-

sec-Butylamine (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

DCM [Anhydrous]

Critical Mechanism Note: You must neutralize the HCl salt of the starting material and the HCl generated by the reaction (Total 2+ equivalents of base). However, once the starting material is neutralized, it becomes a nucleophile itself. Speed is critical.

Step-by-Step Procedure:

-

Suspension: Suspend isonipecotoyl chloride hydrochloride (1.0 eq) in anhydrous DCM at -10°C (Salt/Ice bath). It will likely remain a suspension.

-

Nucleophile Addition: Add sec-butylamine (1.2 eq) to the cold suspension.

-

Controlled Base Addition: Add DIPEA (2.5 eq) very slowly dropwise.

-

Rationale: By keeping the temperature low and adding base slowly, you encourage the more reactive, unhindered primary amine (sec-butylamine) to attack the acid chloride before the hindered secondary piperidine amine (freed by the base) can attack another molecule of acid chloride.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Workup:

-

Dilute with DCM.

-

Wash with 10% K₂CO₃ (aq). Do not use acid wash yet, or you will lose your product into the aqueous layer.

-

Dry organic layer over Na₂SO₄ and concentrate.

-

Purification: This route often requires column chromatography to separate the desired product from piperidine oligomers.

-

Workup & Purification Logic

The workup strategy depends on whether the product retains the N-protecting group or carries a free secondary amine.

Caption: Workup decision tree. Note the critical divergence based on the protonation state of the product.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Oligomers) | Self-condensation of isonipecotoyl chloride (Protocol B). | Switch to Protocol A (N-Protection). If impossible, increase sec-butylamine equivalents to 2.0 and lower temp to -20°C. |

| Incomplete Conversion | Moisture in solvent hydrolyzed the acid chloride. | Use freshly distilled DCM or store over molecular sieves. Ensure reagents are dry.[4][6][9][10] |

| Racemization | Overheating or highly basic conditions. | Maintain T < 25°C. sec-Butylamine is generally resistant to racemization under standard Schotten-Baumann conditions. |

| Product in Aqueous Layer | Accidental acidification during workup (Protocol B). | If the product has a free amine, keep the aqueous phase basic (pH > 11) to keep the product in the organic phase. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.

- Authoritative review on amide coupling strategies, supporting the use of acid chlorides and base selection.

- Provides safety and stability data for the analogous pyridine salt, extrapolating moisture sensitivity for the piperidine deriv

-

Sawada, S., et al. (1991). Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin. Chemical & Pharmaceutical Bulletin, 39(6), 1446-1454.[11]

- Describes the synthesis and handling of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, establishing protocols for handling piperidine-carbonyl chlorides.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12262826, Isonicotinoyl chloride hydrochloride. Retrieved from [Link]

- Source for physical property d

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 42060-79-7|Piperidine-4-carbonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. asianpubs.org [asianpubs.org]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

N-Boc-isonipecotic acid deprotection methods for amide synthesis

Application Note: Optimized N-Boc-Isonipecotic Acid Deprotection Strategies for High-Fidelity Amide Synthesis

Executive Summary

N-Boc-isonipecotic acid (Boc-Inp-OH) and its derivatives are critical scaffolds in the synthesis of peptidomimetics and integrin inhibitors. However, the secondary amine nature of the piperidine ring, combined with the potential for zwitterion formation (if the carboxylic acid is free) or solubility challenges (if derivatized), demands precise deprotection protocols.

This guide details three optimized methodologies for removing the tert-butyloxycarbonyl (Boc) group to liberate the piperidine amine for subsequent amide coupling. We prioritize methods that minimize side reactions such as tert-butyl cation alkylation and streamline the transition to the acylation step.

Mechanistic Insight: The Acidolysis Pathway

The deprotection of N-Boc-isonipecotic acid proceeds via acid-catalyzed elimination. Understanding this mechanism is vital for troubleshooting low yields or impurities.

-

Protonation: The carbonyl oxygen of the carbamate is protonated.[1]

-

Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation (

) and a carbamic acid intermediate. -

Decarboxylation: The unstable carbamic acid collapses, releasing

and the free amine (as a salt). -

Cation Fate: The generated

is a potent electrophile. Without "scavengers," it may re-alkylate nucleophilic residues (e.g., Trp, Met, or the piperidine ring itself in rare cases).

Figure 1: Mechanistic pathway of acid-mediated Boc removal. Note the divergence of the reactive t-butyl cation.

Validated Experimental Protocols

Method A: The "Precipitation" Protocol (HCl/Dioxane)

Best for: Scale-up, robust substrates, and direct isolation of the amine salt without chromatography.

Rationale: Unlike TFA, HCl often causes the deprotected amine salt to precipitate directly from the ethereal solvent, simplifying purification to a mere filtration step.

Reagents:

-

4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Wash Solvent: Diethyl Ether (

) or MTBE.

Protocol:

-

Dissolution: Dissolve 1.0 mmol of the N-Boc-isonipecotic acid derivative in 2 mL of dry DCM (or EtOAc).

-

Note: Minimal solvent volume encourages precipitation later.

-

-

Acid Addition: Add 2.5 mL (10 mmol, 10 equiv) of 4.0 M HCl in Dioxane dropwise at 0°C.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

-

Monitoring: Check TLC (stain with Ninhydrin; free amine turns blue/purple).

-

-

Isolation:

-

Yield: Expect quantitative conversion to the Hydrochloride salt (

).

Method B: The "Scavenger" Protocol (TFA/Silane)

Best for: Complex substrates containing electron-rich aromatic rings (e.g., if the isonipecotic acid is coupled to Tryptophan) that are prone to alkylation.

Rationale: Trifluoroacetic acid (TFA) is a powerful solvent and acid. Adding Triethylsilane (TES) acts as a "hydride source" to quench the

Reagents:

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS).

Protocol:

-

Cocktail Prep: Prepare a solution of TFA:DCM:TES (50:45:5 v/v).

-

Reaction: Dissolve the substrate in the cocktail (approx. 10 mL per gram of substrate).

-

Time: Stir at RT for 30 minutes.

-

Workup (Critical):

-

Do not simply evaporate; TFA is hard to remove and can degrade the amine over time.

-

Azeotrope: Add Toluene (equal volume) and concentrate. Repeat 3x. This effectively removes residual TFA.

-

-

Free-Basing (Optional but Recommended): Dissolve residue in DCM. Wash with saturated aqueous

. Dry organic layer (

Method C: The "Mild" Lewis Acid Protocol (TMSOTf)

Best for: Acid-sensitive substrates where strong Brønsted acids (HCl/TFA) cause degradation.

Rationale: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl under milder conditions than protic acids.

Protocol:

-

Dissolve substrate in dry DCM at 0°C under

. -

Add 2,6-Lutidine (1.5 equiv) followed by TMSOTf (1.2 equiv).

-

Stir for 15–30 min.

-

Quench with Methanol.

Comparative Analysis of Methods

| Feature | Method A: HCl/Dioxane | Method B: TFA/DCM | Method C: TMSOTf |

| Primary Utility | Routine synthesis, Scale-up | Complex peptides, Scavenging needed | Acid-sensitive substrates |

| Reagent Cost | Low | Low | High |

| Product Form | HCl Salt (Solid) | TFA Salt (Oil/Solid) | Free Amine (after workup) |

| By-products | Isobutylene, | Isobutylene, | TMS-derivatives |

| Green Score | Medium (Dioxane waste) | Low (Corrosive, Volatile) | Medium |

Critical Workflow: Bridging to Amide Coupling

The most common failure point is not the deprotection itself, but the subsequent coupling reaction. The piperidine nitrogen is now a salt (

The "In-Situ Neutralization" Strategy: Do not isolate the free base unless necessary (to avoid oxidation). Instead, use the salt directly:

-

Dissolve: Suspend the Isonipecotic Acid amine salt (HCl or TFA) in DMF or DMAc.

-

Base: Add 3.0–4.0 equivalents of DIEA (Diisopropylethylamine).

-

1 equiv neutralizes the salt.

-

1 equiv activates the carboxylic acid partner.

-

Excess maintains basic pH for kinetics.

-

-

Coupling: Add the carboxylic acid partner and coupling reagent (e.g., HATU or T3P).

Decision Tree for Method Selection:

Figure 2: Selection guide for deprotection methodology based on substrate complexity.

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M.[6] Wiley-Interscience. (Standard reference for functional group tolerance).

-

Mechanisms of Boc Deprotection. Common Organic Chemistry. (Detailed mechanistic breakdown of acidolysis). Link

-

Comparison of Deprotection Reagents. ACS GCI Pharmaceutical Roundtable. (Green chemistry assessment of TFA vs. HCl vs. TMSOTf). Link

-

TMSOTf Assisted Deprotection. Journal of Organic Chemistry. (Protocol for mild deprotection using trimethylsilyl trifluoromethanesulfonate). Link

-

Coupling Reagents for Hindered Amines. BenchChem Application Notes. (Data on coupling efficiency for isonipecotic acid derivatives). Link

Sources

Application Note & Protocol: TBTU/HOBt for Sterically Hindered Amide Bond Formation

Introduction: Overcoming Steric Barriers in Amide Synthesis

The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of biologically active molecules.[1][2][3] While numerous coupling reagents exist, the synthesis of amides from sterically demanding carboxylic acids or amines presents a significant and persistent challenge.[1][4][5][6] When bulky groups flank the reacting centers, the slow rate of nucleophilic attack by the amine on the activated carboxylate can lead to low yields, side reactions, and racemization of chiral centers.

This application note provides a detailed guide to the use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) , often in conjunction with an external source of HOBt (1-Hydroxybenzotriazole) , as a highly efficient system for overcoming these steric challenges. Uronium-based reagents like TBTU have become indispensable tools for constructing "difficult" amide bonds where other methods fail, offering rapid reaction rates and high yields while preserving stereochemical integrity.[7]

The Mechanism: How TBTU/HOBt Activates and Couples

The efficacy of TBTU lies in its ability to rapidly convert a carboxylic acid into a highly reactive HOBt active ester, which is then readily intercepted by the amine nucleophile. The process is a multi-step, base-mediated activation and coupling cascade.

Causality of the Mechanism:

-

Base-Mediated Deprotonation: The reaction is initiated by a non-nucleophilic tertiary base (e.g., DIPEA, Et₃N) which deprotonates the carboxylic acid, forming a carboxylate anion. This step is crucial as the carboxylate is the active nucleophile that attacks the TBTU reagent.

-

Attack on TBTU & Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the TBTU reagent. This leads to the formation of a key intermediate: the OBt active ester . This step displaces the stable and water-soluble byproduct, N,N,N',N'-tetramethylurea.[8][9]

-

The Role of HOBt: The benzotriazole (HOBt) moiety is the cornerstone of this system's success. As an excellent leaving group, it significantly increases the reactivity of the activated carboxylic acid. Crucially, the formation of the OBt ester minimizes the lifetime of other, more racemization-prone intermediates (like oxazolones), thereby acting as a potent racemization suppressant.[7][10][11][12][13] While TBTU contains the HOBt structure, the addition of exogenous HOBt is often recommended to ensure the equilibrium favors the active ester, especially in challenging cases.[11][14][15]

-

Nucleophilic Attack by the Amine: The sterically hindered amine, which would slowly attack a less activated carboxyl species, can now efficiently attack the highly electrophilic carbonyl carbon of the OBt ester. This forms the desired amide bond and regenerates HOBt.

Caption: TBTU/HOBt activation and coupling pathway.

Experimental Protocols & Data

Reagent Stoichiometry and Selection

The choice of base and solvent, along with the stoichiometry of the reagents, is critical for success. The following table provides a robust starting point for optimization.

| Component | Molar Equivalents (eq.) | Role & Rationale |

| Carboxylic Acid | 1.0 | Limiting reagent |

| Amine | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |

| TBTU | 1.0 - 1.2 | Using equimolar amounts relative to the acid minimizes side reactions.[16] |

| HOBt (Additive) | 1.0 - 1.2 | Recommended to further suppress racemization and enhance rate.[11][14] |

| Base (DIPEA) | 2.0 - 3.0 | Two equivalents are needed: one to form the carboxylate and one to neutralize the HOBt proton released during activation. An additional excess ensures the reaction medium remains basic. |

| Solvent | Anhydrous (e.g., DMF, NMP, DCM) | DMF is a common choice due to its excellent solvating properties for all components. NMP can be used for particularly insoluble substrates. |

Step-by-Step Protocol for Solution-Phase Coupling